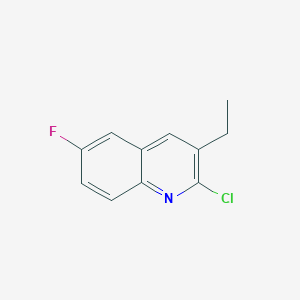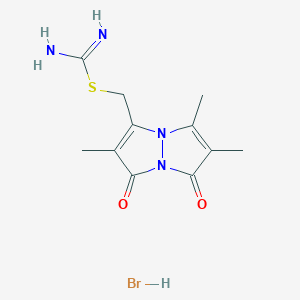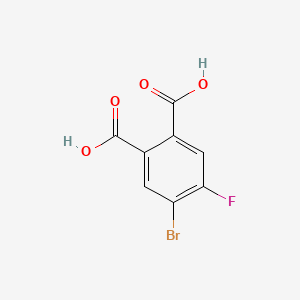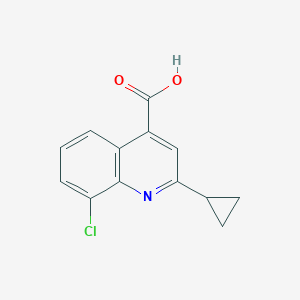![molecular formula C12H14Br2O B13707695 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is an organic compound with the molecular formula C12H14Br2O It is a brominated derivative of 1-[4-(2-methylpropyl)phenyl]ethanone, which is structurally related to ibuprofen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]ethanone by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1-[4-(2-methylpropyl)phenyl]ethanol or corresponding amines.
Reduction: Formation of 1-[4-(2-methylpropyl)phenyl]ethanone.
Oxidation: Formation of 4-(2-methylpropyl)benzoic acid.
Applications De Recherche Scientifique
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: Similar in structure but with a methylsulfonyl group instead of the 2-methylpropyl group.
2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C12H14Br2O |
|---|---|
Poids moléculaire |
334.05 g/mol |
Nom IUPAC |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-8(2)7-9-3-5-10(6-4-9)11(15)12(13)14/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
FTFGISILQCNMIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)




![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)


